molecular formula C13H16F3N3O2S B6793076 (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone

(4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone

Cat. No.: B6793076
M. Wt: 335.35 g/mol
InChI Key: YBAXMLWKRLBLKB-UHFFFAOYSA-N
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Description

(4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone is a complex organic compound featuring a unique combination of a cyclopropylthiadiazole ring and a morpholine ring substituted with trifluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone typically involves multiple steps:

    Formation of the Cyclopropylthiadiazole Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Substitution with Trifluoromethyl and Dimethyl Groups: These groups are introduced via electrophilic substitution reactions, often using reagents like trifluoromethyl iodide and dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone can be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive compounds.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)piperidin-4-yl]methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)pyrrolidin-4-yl]methanone: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in (4-Cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone distinguishes it from similar compounds, potentially offering better solubility and different pharmacokinetic properties. The trifluoromethyl group also imparts unique electronic properties, enhancing its potential as a pharmaceutical agent or material component.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4-cyclopropylthiadiazol-5-yl)-[2,2-dimethyl-6-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c1-12(2)6-19(5-8(21-12)13(14,15)16)11(20)10-9(7-3-4-7)17-18-22-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXMLWKRLBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)C(=O)C2=C(N=NS2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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